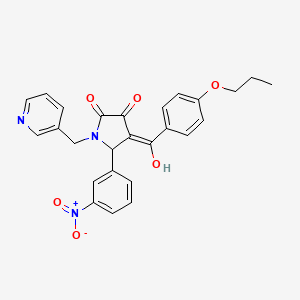
3-isopropoxy-N-(3-phenylpropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-isopropoxy-N-(3-phenylpropyl)benzamide is a compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as GW806742X or GSK-742 and has been studied for its ability to modulate the activity of certain enzymes in the body. In
Mecanismo De Acción
The mechanism of action of 3-isopropoxy-N-(3-phenylpropyl)benzamide involves the inhibition of FAAH and MAGL enzymes. This leads to an increase in endocannabinoid levels in the body, which can have various physiological effects such as pain relief, anti-inflammatory effects, and neuroprotective effects.
Biochemical and physiological effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to have analgesic effects in animal models of pain, anti-inflammatory effects in models of inflammation, and neuroprotective effects in models of neurodegenerative diseases. It has also been shown to have potential therapeutic applications in the treatment of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-isopropoxy-N-(3-phenylpropyl)benzamide in lab experiments include its ability to modulate the activity of specific enzymes involved in physiological processes. It also has potential therapeutic applications in various diseases. However, the limitations of using this compound in lab experiments include its low yield during synthesis and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
For research on 3-isopropoxy-N-(3-phenylpropyl)benzamide include further studies to determine its safety and efficacy in humans. It also includes studies to determine its potential therapeutic applications in various diseases such as pain, inflammation, neurodegenerative diseases, anxiety, and depression. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
Métodos De Síntesis
The synthesis of 3-isopropoxy-N-(3-phenylpropyl)benzamide involves several steps. The first step involves the reaction of 3-phenylpropylamine with 2-bromoacetophenone in the presence of a base to form the intermediate compound. The second step involves the reaction of the intermediate compound with isopropyl alcohol and hydrochloric acid to form the final product. The yield of the final product is around 50%.
Aplicaciones Científicas De Investigación
3-isopropoxy-N-(3-phenylpropyl)benzamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have inhibitory effects on certain enzymes such as FAAH (fatty acid amide hydrolase) and MAGL (monoacylglycerol lipase). These enzymes are involved in the breakdown of endocannabinoids, which are natural compounds in the body that play a role in pain, inflammation, and other physiological processes.
Propiedades
IUPAC Name |
N-(3-phenylpropyl)-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-15(2)22-18-12-6-11-17(14-18)19(21)20-13-7-10-16-8-4-3-5-9-16/h3-6,8-9,11-12,14-15H,7,10,13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQQTRBNPBMGPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(2-cyano-2-phenylvinyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5366355.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-1H-pyrazole](/img/structure/B5366356.png)
![2-[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]-N-{2-[methyl(methylsulfonyl)amino]ethyl}propanamide](/img/structure/B5366363.png)
amino]methyl}pyrrolidin-2-one](/img/structure/B5366366.png)
![N-ethyl-4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5366371.png)

![1-hydroxy-N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}cyclopentanecarboxamide](/img/structure/B5366392.png)
![N-ethyl-N-(2-hydroxyethyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5366397.png)

![2-methyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5366410.png)

![1'-(cyclopropylcarbonyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5366430.png)
![rel-(4aS,8aR)-6-[4-(aminomethyl)benzoyl]-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5366441.png)
![methyl 2-{[2-cyano-3-(3-fluorophenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5366443.png)